LT|AR-IN-1
描述
LTbetaR-IN-1 is a potent and selective inhibitor of the lymphotoxin beta receptor (LTbetaR). This compound is known for its ability to selectively inhibit the nuclear translocation of p52 dependent on tumor necrosis factor 12A, without affecting the nuclear translocation of p65 mediated by the tumor necrosis factor-alpha receptor . LTbetaR-IN-1 regulates the nuclear factor kappa B signaling pathway in a ligand-independent manner .
科学研究应用
LTbetaR-IN-1 has several significant applications in scientific research:
Cancer Research: LTbetaR-IN-1 is a promising therapeutic target in cancer research due to its role in regulating immune responses and inflammation.
Autoimmune Diseases: The compound is also explored for its potential in treating autoimmune diseases by modulating immune signaling pathways.
Infectious Diseases: LTbetaR-IN-1 is investigated for its role in infectious diseases, particularly in understanding how the lymphotoxin beta receptor influences immune responses to infections.
准备方法
The synthetic routes and reaction conditions for LTbetaR-IN-1 are not extensively detailed in the available literature. it is known that LTbetaR-IN-1 is synthesized with high purity, typically around 99.79% . The compound is available in various quantities for research purposes, indicating that it is produced on a relatively large scale for scientific use .
化学反应分析
LTbetaR-IN-1 primarily functions as an inhibitor and does not undergo extensive chemical reactions. Its main activity involves the inhibition of specific signaling pathways rather than participating in oxidation, reduction, or substitution reactions. The compound selectively inhibits the nuclear translocation of p52 dependent on tumor necrosis factor 12A and does not affect the nuclear translocation of p65 mediated by the tumor necrosis factor-alpha receptor . This selective inhibition is crucial for its role in regulating the nuclear factor kappa B signaling pathway .
作用机制
LTbetaR-IN-1 exerts its effects by inhibiting the lymphotoxin beta receptor signaling pathway. This inhibition dampens epithelial non-canonical nuclear factor kappa B activation, reduces transforming growth factor-beta signaling in airways, and induces regeneration by preventing epithelial cell death and activating Wnt/beta-catenin signaling in alveolar epithelial progenitor cells . The compound’s selective inhibition of the nuclear translocation of p52 dependent on tumor necrosis factor 12A is central to its mechanism of action .
相似化合物的比较
LTbetaR-IN-1 is unique in its selective inhibition of the lymphotoxin beta receptor. Similar compounds include:
LC-2: Another inhibitor targeting the lymphotoxin beta receptor.
KRAS G12C inhibitor 54: Targets the KRAS G12C mutation in cancer research.
MRTX1133: A KRAS inhibitor used in cancer research.
These compounds share the common feature of targeting specific receptors or mutations, but LTbetaR-IN-1 is distinct in its selective inhibition of the lymphotoxin beta receptor and its specific role in regulating the nuclear factor kappa B signaling pathway .
属性
IUPAC Name |
(2R)-N-(1H-benzimidazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11(22-10-12-6-2-3-7-13(12)17(22)24)16(23)21-18-19-14-8-4-5-9-15(14)20-18/h2-9,11H,10H2,1H3,(H2,19,20,21,23)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSSISUOJZBZFT-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。